molecular formula C20H31N3O3S B2651238 N-(2,3-dimethoxyphenyl)-3-(piperidin-1-ylmethyl)-1,4-thiazepane-4-carboxamide CAS No. 1448077-47-1

N-(2,3-dimethoxyphenyl)-3-(piperidin-1-ylmethyl)-1,4-thiazepane-4-carboxamide

Cat. No.: B2651238
CAS No.: 1448077-47-1
M. Wt: 393.55
InChI Key: VYTVXURJHWCHIX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2,3-dimethoxyphenyl)-3-(piperidin-1-ylmethyl)-1,4-thiazepane-4-carboxamide is a synthetic organic compound that belongs to the class of thiazepane derivatives This compound is characterized by the presence of a thiazepane ring, which is a seven-membered ring containing both sulfur and nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,3-dimethoxyphenyl)-3-(piperidin-1-ylmethyl)-1,4-thiazepane-4-carboxamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the Thiazepane Ring: The thiazepane ring can be synthesized through a cyclization reaction involving a suitable precursor containing both sulfur and nitrogen functionalities.

    Introduction of the Piperidine Moiety: The piperidine group can be introduced via a nucleophilic substitution reaction, where a piperidine derivative reacts with an appropriate intermediate.

    Attachment of the Dimethoxyphenyl Group: The dimethoxyphenyl group can be attached through a coupling reaction, such as a Suzuki or Heck coupling, using a dimethoxyphenylboronic acid or a similar reagent.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, solvents, and reaction conditions, as well as the development of continuous flow processes for large-scale production.

Chemical Reactions Analysis

Types of Reactions

N-(2,3-dimethoxyphenyl)-3-(piperidin-1-ylmethyl)-1,4-thiazepane-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

    Reduction: Common reducing agents include sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

    Substitution: Common reagents for substitution reactions include alkyl halides, acyl chlorides, and various nucleophiles or electrophiles.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols. Substitution reactions can lead to a variety of derivatives with different functional groups.

Scientific Research Applications

N-(2,3-dimethoxyphenyl)-3-(piperidin-1-ylmethyl)-1,4-thiazepane-4-carboxamide has several scientific research applications, including:

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, serving as an intermediate in organic synthesis.

    Biology: It may be studied for its potential biological activities, such as antimicrobial, antiviral, or anticancer properties.

    Medicine: The compound could be investigated for its potential therapeutic applications, including drug development for various diseases.

    Industry: It may find applications in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N-(2,3-dimethoxyphenyl)-3-(piperidin-1-ylmethyl)-1,4-thiazepane-4-carboxamide depends on its specific biological or chemical target. The compound may interact with molecular targets such as enzymes, receptors, or nucleic acids, leading to various biological effects. The pathways involved can include inhibition or activation of specific enzymes, modulation of receptor activity, or interference with nucleic acid function.

Comparison with Similar Compounds

Similar Compounds

    N-(2,3-dimethoxyphenyl)-3-(piperidin-1-ylmethyl)-1,4-thiazepane-4-carboxamide analogs: Compounds with similar structures but different substituents on the thiazepane ring or the phenyl group.

    Thiazepane derivatives: Other compounds containing the thiazepane ring but with different functional groups attached.

    Piperidine derivatives: Compounds containing the piperidine moiety but with different ring systems or substituents.

Uniqueness

This compound is unique due to the combination of its thiazepane ring, piperidine moiety, and dimethoxyphenyl group

Properties

IUPAC Name

N-(2,3-dimethoxyphenyl)-3-(piperidin-1-ylmethyl)-1,4-thiazepane-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H31N3O3S/c1-25-18-9-6-8-17(19(18)26-2)21-20(24)23-12-7-13-27-15-16(23)14-22-10-4-3-5-11-22/h6,8-9,16H,3-5,7,10-15H2,1-2H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VYTVXURJHWCHIX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1OC)NC(=O)N2CCCSCC2CN3CCCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H31N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.